3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature . This reaction forms 2-(acylethynyl)pyrroles, which are then reacted with propargylamine to produce N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound .
Chemical Reactions Analysis
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Scientific Research Applications
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the study of various biochemical pathways . In medicinal chemistry, it is explored for its potential therapeutic applications, including its role as an inhibitor in certain biological processes .
Mechanism of Action
The mechanism of action of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use in research.
Comparison with Similar Compounds
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride can be compared with other similar compounds such as:
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine: This compound lacks the fluorine atom and has different chemical properties.
5H-Pyrrolo[3,4-b]pyridine, 3-fluoro-6,7-dihydro-, hydrochloride (12): This compound has a similar structure but different stoichiometry.
These comparisons highlight the unique properties of this compound, particularly its fluorine substitution, which can significantly influence its reactivity and biological activity.
Properties
IUPAC Name |
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.2ClH/c8-6-1-5-2-9-4-7(5)10-3-6;;/h1,3,9H,2,4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTLQKJFFULZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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